Synthesis and Purification of m-PEG2-Azide: A Technical Guide
Synthesis and Purification of m-PEG2-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)2-azide (m-PEG2-azide). This heterobifunctional PEG linker is a valuable tool in bioconjugation, click chemistry, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][][3] The inclusion of a hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]
Synthesis of m-PEG2-Azide
The most common and efficient synthesis of m-PEG2-azide proceeds via a two-step process starting from methoxy-poly(ethylene glycol)2-alcohol (m-PEG2-OH). The first step involves the activation of the terminal hydroxyl group by conversion to a good leaving group, typically a mesylate. The subsequent step is a nucleophilic substitution with sodium azide to introduce the azide functionality.
Experimental Protocol: Two-Step Synthesis
Step 1: Mesylation of m-PEG2-OH
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Preparation: Dry the starting material, m-PEG2-OH, by azeotropic distillation with toluene to remove any residual moisture, which can interfere with the reaction.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried m-PEG2-OH in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
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Addition of Reagents: Cool the solution in an ice bath (0 °C). Add triethylamine (a base, typically 1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, typically 1.2 equivalents).
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until reaction completion is confirmed by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG2-mesylate (m-PEG2-OMs). This intermediate is often used in the next step without further purification.
Step 2: Azidation of m-PEG2-OMs
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Reaction Setup: Dissolve the crude m-PEG2-OMs in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.[4][6]
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Addition of Azide: Add sodium azide (NaN3, typically 1.5 to 10 equivalents) to the solution.[4][7]
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Reaction: Heat the reaction mixture to a temperature ranging from 50 °C to reflux (approximately 85 °C if using ethanol) and stir for 12-16 hours.[4][6][7]
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Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in dichloromethane (CH2Cl2) and wash with water to remove excess sodium azide and other inorganic salts.[4]
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG2-azide.
Synthesis Pathway Diagram
Caption: Reaction scheme for the two-step synthesis of m-PEG2-azide.
Purification of m-PEG2-Azide
Purification of the crude product is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product. For m-PEG2-azide, a combination of extraction and column chromatography is typically employed.
Experimental Protocol: Purification
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Liquid-Liquid Extraction: This initial purification step, performed during the work-up, removes the bulk of water-soluble impurities. Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and wash several times with water and then brine.
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Drying and Concentration: Dry the organic phase over an anhydrous drying agent like sodium sulfate, filter, and concentrate using a rotary evaporator.
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Flash Column Chromatography: This is the most effective method for obtaining high-purity m-PEG2-azide.
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Stationary Phase: Silica gel is commonly used.
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Mobile Phase: A gradient of ethyl acetate in hexanes is a typical mobile phase. The polarity of the solvent system is gradually increased to elute the product from the column.
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Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified m-PEG2-azide as a clear oil.[8]
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Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of m-PEG2-azide.
Data Presentation
Physicochemical and Purity Data
| Property | Value | Reference |
| CAS Number | 215181-61-6 | [][3][8][9] |
| Molecular Formula | C5H11N3O2 | [3][6][8] |
| Molecular Weight | 145.16 g/mol | [3][6][8] |
| Appearance | Pale yellow to light yellow oil | [8] |
| Purity | >95% to >98% | [3][9][10] |
| Solubility | Chloroform (sparingly), Acetone (slightly) | [6][8] |
| Storage Temperature | 2-8°C | [6][8] |
Synthesis Yield Data
| Reaction Step | Reported Yield | Reference |
| Mesylation | ~99% | [4] |
| Azidation | 87.3% - 97% | [4][6] |
Note: Yields can vary depending on reaction conditions, scale, and purification efficiency.
Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized m-PEG2-azide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure. The disappearance of the hydroxyl proton signal and the appearance of a characteristic methylene proton signal adjacent to the azide group are key indicators of a successful reaction.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
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Fourier-Transform Infrared (FTIR) Spectroscopy: A characteristic sharp peak for the azide group (N3) stretch is typically observed around 2100 cm-1.
While a specific spectrum for m-PEG2-azide is not provided in the search results, the general principles of PEG-azide characterization apply. For larger PEG-azides, the methylene protons adjacent to the azide group (N3-CH2-) can sometimes be obscured by the main PEG backbone signals in 1H NMR.[7]
Conclusion
The synthesis and purification of m-PEG2-azide is a well-established process that can be reliably performed in a standard organic chemistry laboratory. The protocols outlined in this guide, derived from available literature, provide a solid foundation for researchers and drug development professionals to produce high-purity m-PEG2-azide for their applications in bioconjugation and medicinal chemistry. Careful execution of the experimental procedures and rigorous purification are key to obtaining a product of the desired quality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 6. m-PEG2-Azide|lookchem [lookchem.com]
- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m-PEG2-Azide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. m-PEG2-Azide | 215181-61-6 [chemicalbook.com]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
